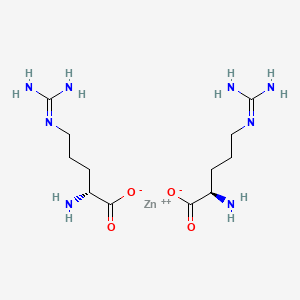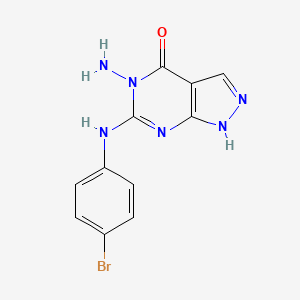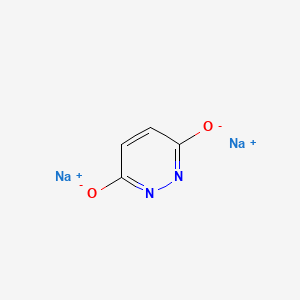
Maleic hydrazide disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maleic hydrazide disodium salt is a derivative of maleic hydrazide, a plant growth regulator that inhibits cell division but not cell enlargement. It is commonly used to prevent sprouting in stored crops such as potatoes, onions, garlic, and carrots . Maleic hydrazide was first identified in the 1940s and has since found various applications in agriculture and scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Maleic hydrazide disodium salt can be synthesized through the reaction of maleic hydrazide with sodium hydroxide. The reaction typically involves dissolving maleic hydrazide in water and adding sodium hydroxide to form the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced by reacting maleic hydrazide with an aqueous solution of sodium hydroxide. The mixture is then heated and stirred to ensure complete dissolution and reaction. The resulting solution is filtered and evaporated to obtain the solid disodium salt .
Análisis De Reacciones Químicas
Types of Reactions
Maleic hydrazide disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Maleic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazides.
Aplicaciones Científicas De Investigación
Maleic hydrazide disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Employed in plant physiology studies to investigate the effects of growth regulators on plant development.
Medicine: Studied for its potential therapeutic effects and as a model compound for drug development.
Industry: Used in agriculture to prevent sprouting in stored crops and to control volunteer plants
Mecanismo De Acción
Maleic hydrazide disodium salt exerts its effects by inhibiting cell division. It is absorbed by the plant and translocated to meristematic tissues, where it interferes with DNA synthesis and cell division processes. This results in the inhibition of growth and sprouting in treated plants . The molecular targets include enzymes involved in DNA replication and cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpropham: Another plant growth regulator used to prevent sprouting in stored crops.
Flumetralin: A systemic plant growth regulator used to control sucker growth in tobacco.
Butralin: A local systemic herbicide used to control weed growth.
Uniqueness
Maleic hydrazide disodium salt is unique in its ability to inhibit cell division without affecting cell enlargement. This makes it particularly effective in preventing sprouting in stored crops without causing significant morphological changes. Additionally, its systemic properties allow it to be absorbed and translocated within the plant, providing long-lasting effects .
Propiedades
Número CAS |
6365-94-2 |
|---|---|
Fórmula molecular |
C4H2N2Na2O2 |
Peso molecular |
156.05 g/mol |
Nombre IUPAC |
disodium;pyridazine-3,6-diolate |
InChI |
InChI=1S/C4H4N2O2.2Na/c7-3-1-2-4(8)6-5-3;;/h1-2H,(H,5,7)(H,6,8);;/q;2*+1/p-2 |
Clave InChI |
WFJSFNCNMZKUTI-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=NN=C1[O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)
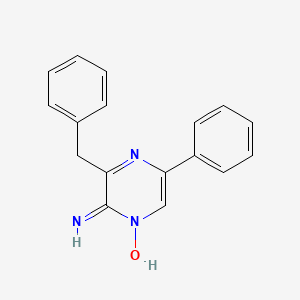

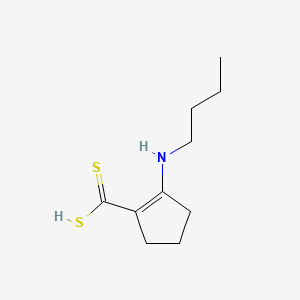
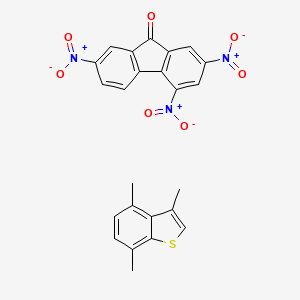
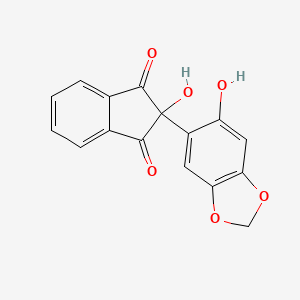
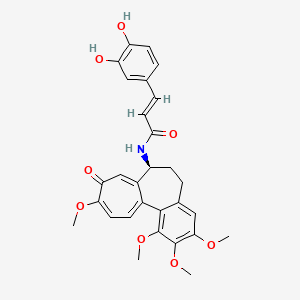

![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B12737089.png)

